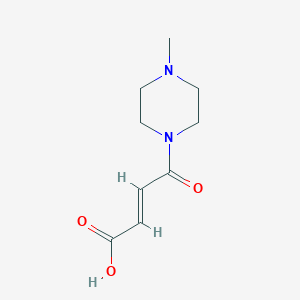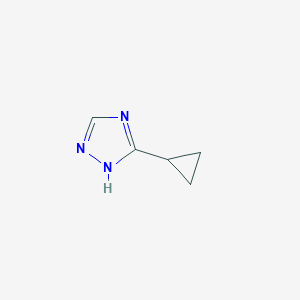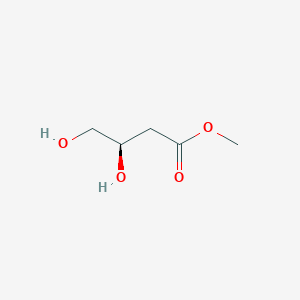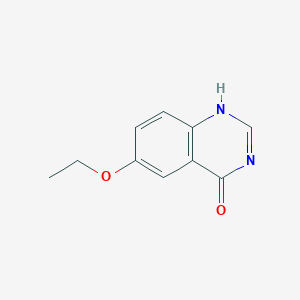
6-ethoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are a significant class of organic compounds that have been widely studied for their diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . They form an extensive and diverse category of organic molecules, and their varied therapeutic benefits have piqued the interest of medicinal chemists .
Synthesis Analysis
A number of novel 4-aminoquinazoline derivatives have been synthesized by four-step synthesis . The key intermediates were prepared by nucleophilic substitution reaction between compound 2 and substituted anilines . The intermediates were then hydrolyzed with ammonia giving 7-methoxy-4- (substituent aniline)quinazolin-6-ol derivatives .
Molecular Structure Analysis
The structures of the synthesized compounds have been characterized by IR and 1 H NMR spectra, element analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The synthetic approach to compounds is outlined in Scheme 1. Commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate was chlorinated by phosphorus oxychloride with the formation of 6-acetoxy-4-chloro-7-methoxyquinazoline .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Quinazoline derivatives are extensively studied for their antioxidant properties. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the antioxidant capacity of various compounds, including quinazoline derivatives. These methods are based on chemical reactions and are monitored via spectrophotometry, indicating their applicability in analyzing the antioxidant potential of complex samples (Munteanu & Apetrei, 2021).
Antioxidant Efficacy in Fish Meal Preservation
Ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline), a compound structurally similar to 6-ethoxyquinazolin-4(3H)-one, demonstrates significant antioxidant efficacy in preserving polyunsaturated fatty acids in fish meal. This efficacy underscores the importance of such antioxidants in protecting valuable nutrients and preventing spontaneous combustion due to the high degree of unsaturation in residual lipids (de Koning, 2002).
Role in Enzymatic Degradation of Organic Pollutants
The enzymatic approach, utilizing redox mediators, has shown promise in the degradation of recalcitrant organic pollutants in wastewater. Quinazoline derivatives, through their interaction with enzymes like laccases and peroxidases, could potentially enhance the efficiency of degradation processes, highlighting their relevance in environmental remediation efforts (Husain & Husain, 2007).
Insights into Amyloid Imaging in Alzheimer's Disease
Amyloid imaging, crucial for understanding Alzheimer's disease, involves ligands that can measure amyloid in vivo. Quinazoline derivatives have been explored as potential ligands in PET imaging to detect amyloid plaques, offering insights into the disease's progression and aiding in early detection (Nordberg, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVYRHGDRXTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565706 |
Source


|
| Record name | 6-Ethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxyquinazolin-4(3H)-one | |
CAS RN |
155960-97-7 |
Source


|
| Record name | 6-Ethoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

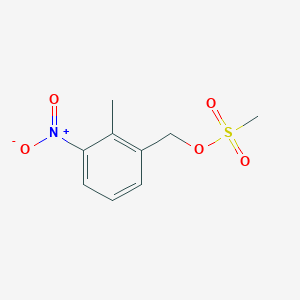
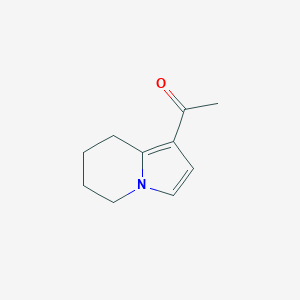


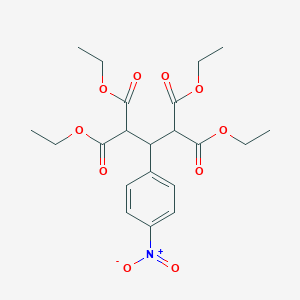

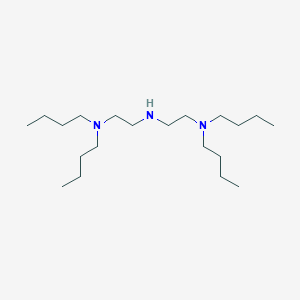
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
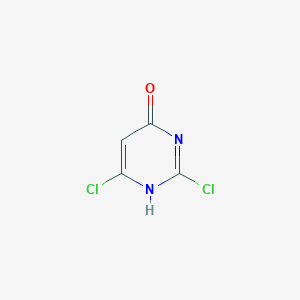
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
